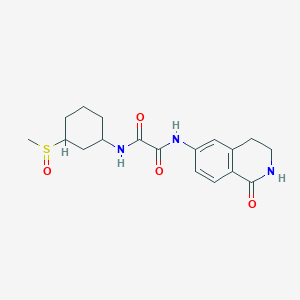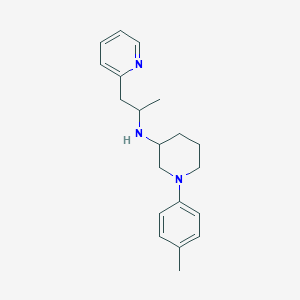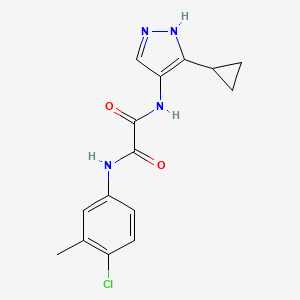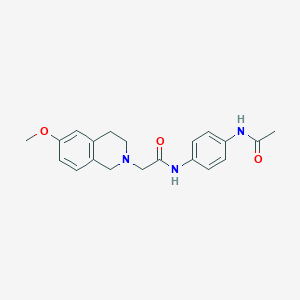
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide, also known as MSCH-NQO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer development. N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain in models of rheumatoid arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have low toxicity, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to be stable under a wide range of conditions, making it easier to work with in the lab.
One limitation of using N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in lab experiments is its high cost. The synthesis method for N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is complex and requires expensive reagents, making it difficult for some researchers to obtain.
Future Directions
There are several future directions for research on N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the optimal dosage and administration route for N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in cancer treatment.
Another area of interest is the development of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide-based herbicides. Further studies are needed to determine the efficacy of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide as a herbicide and to develop formulations that are effective against a wide range of weeds.
In materials science, further studies are needed to determine the potential of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide as an organic semiconductor. This could lead to the development of more efficient electronic devices.
In conclusion, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is a promising compound with potential applications in medicine, agriculture, and materials science. Its low toxicity and stability make it a safe and easy-to-work-with compound in the lab. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide involves the reaction between 3-methylsulfinylcyclohexylamine and 1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylic acid. The resulting compound is then treated with oxalyl chloride and N,N-dimethylformamide to form N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide. This method has been optimized to produce high yields of pure N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide.
Scientific Research Applications
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has also been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
In agriculture, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential use as a herbicide. It has been shown to be effective against a wide range of weeds and has the potential to be a more environmentally friendly alternative to traditional herbicides.
In materials science, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential use in the development of organic semiconductors. It has been shown to have good electron-transporting properties and has the potential to be used in the development of more efficient electronic devices.
properties
IUPAC Name |
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-26(25)14-4-2-3-12(10-14)20-17(23)18(24)21-13-5-6-15-11(9-13)7-8-19-16(15)22/h5-6,9,12,14H,2-4,7-8,10H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLULFSWAEDEZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CCCC(C1)NC(=O)C(=O)NC2=CC3=C(C=C2)C(=O)NCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)
![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)


![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)
![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-3-[5-(furan-2-yl)-2-methylpyrazol-3-yl]urea](/img/structure/B7435982.png)

![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)


![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)